Cas no 1806772-77-9 (2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde)
2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde
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- Inchi: 1S/C8H7F2NO/c1-5-2-3-6(4-12)7(11-5)8(9)10/h2-4,8H,1H3
- InChI Key: ZZYMBEAHYXABGB-UHFFFAOYSA-N
- SMILES: FC(C1C(C=O)=CC=C(C)N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- XLogP3: 1.4
- Topological Polar Surface Area: 30
2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077990-250mg |
2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde |
1806772-77-9 | 97% | 250mg |
$499.20 | 2022-03-31 | |
| Alichem | A029077990-500mg |
2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde |
1806772-77-9 | 97% | 500mg |
$782.40 | 2022-03-31 | |
| Alichem | A029077990-1g |
2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde |
1806772-77-9 | 97% | 1g |
$1,549.60 | 2022-03-31 |
2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde
Introduction to 2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde (CAS No. 1806772-77-9)
2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde, identified by the CAS number 1806772-77-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, characterized by its unique structural and functional properties. The presence of both a difluoromethyl group and a formyl group at the 3-position of the pyridine ring imparts distinct reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The difluoromethyl substituent is particularly noteworthy due to its influence on metabolic stability and binding affinity in drug candidates. In recent years, fluorinated compounds have been extensively studied for their ability to enhance the pharmacokinetic profiles of drugs, including improved bioavailability and resistance to enzymatic degradation. The incorporation of fluorine atoms into molecular structures often leads to increased lipophilicity and reduced polarity, which can significantly influence how a drug interacts with biological targets. This property has made fluorinated pyridines, such as 2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde, attractive for designing novel therapeutic agents.
The 6-methylpyridine backbone provides additional structural rigidity and electronic characteristics that can modulate the interaction with biological receptors. Pyridine derivatives are widely prevalent in active pharmaceutical ingredients (APIs) due to their ability to serve as pharmacophores in various drug classes, including antiviral, antibacterial, and anticancer agents. The aldehyde functionality at the 3-position further enhances the compound's utility as a synthetic intermediate, allowing for further derivatization through condensation reactions, nucleophilic additions, or oxidation pathways.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Among these, pyridine-based scaffolds have been particularly successful in developing treatments for complex diseases. For instance, studies have demonstrated that modifications at the 3- and 6-positions of pyridine can significantly alter binding interactions with enzymes and receptors, leading to improved therapeutic efficacy. The compound 2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde exemplifies this trend by combining multiple functional groups that can be leveraged for structure-activity relationship (SAR) studies.
In particular, the difluoromethyl group has been shown to enhance binding affinity in several drug targets by increasing van der Waals interactions and hydrophobicity. This modification is particularly relevant in the context of kinase inhibitors, where small molecule interference with protein-protein interactions is crucial. Additionally, the formyl group at the 3-position can participate in hydrogen bonding or act as a site for further chemical modification, enabling the design of libraries of compounds with tailored biological activities.
The synthesis of 2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation followed by cross-coupling reactions to introduce the desired substituents at specific positions on the pyridine ring. Advanced synthetic methodologies, such as palladium-catalyzed coupling reactions or transition-metal-mediated transformations, are commonly employed to achieve high regioselectivity and yield.
The compound's potential applications extend beyond pharmaceuticals into agrochemicals and material science. Fluorinated pyridines are known for their stability under various environmental conditions, making them suitable for use in crop protection agents or specialty chemicals. Furthermore, the unique electronic properties of this molecule may find utility in developing organic electronic materials, such as semiconductors or light-emitting diodes (LEDs), where precise control over molecular structure is essential.
From a research perspective, 2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde serves as a versatile building block for exploring new chemical entities (NCEs). Its structural features allow researchers to probe questions related to molecular recognition, metabolic pathways, and drug delivery systems. By systematically varying substituents or exploring different derivatives, scientists can gain insights into how structural changes influence biological activity and pharmacokinetic properties.
The growing interest in fluorinated heterocycles underscores their importance as tools for drug discovery and material innovation. As computational methods improve and high-throughput screening becomes more efficient, compounds like 2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde are likely to be utilized in larger-scale campaigns aimed at identifying new therapeutic candidates or functional materials. The combination of its unique structural features with its synthetic accessibility makes it an indispensable asset in modern chemical research.
In conclusion,2-(Difluoromethyl)-6-methylpyridine-3-carboxaldehyde (CAS No. 1806772-77-9) represents a significant advancement in heterocyclic chemistry with broad applications across multiple industries. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in developing next-generation therapeutics targeting diverse diseases. As research continues to uncover new possibilities for this compound and its derivatives,its impact on science and industry is poised to grow even further.
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